4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride
Overview
Description
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride is a synthetic organic compound belonging to the pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide.
Phenylethyl Group Introduction: The phenylethyl group is attached through a nucleophilic substitution reaction using phenylethylamine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives with different functional groups
Scientific Research Applications
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyrimidinamine: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(2-phenylethyl)-2-pyrimidinamine: Lacks the dimethyl groups, affecting its reactivity and interactions.
2-phenylethylamine: A simpler structure without the pyrimidine ring, leading to distinct applications and properties.
Uniqueness
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride is unique due to the presence of both dimethyl and phenylethyl groups on the pyrimidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-12(2)17-14(16-11)15-9-8-13-6-4-3-5-7-13;/h3-7,10H,8-9H2,1-2H3,(H,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTIGWKSHZSQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CC=C2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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